molecular formula C11H9ClF2N2 B1474735 4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole CAS No. 1702027-33-5

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole

Cat. No.: B1474735
CAS No.: 1702027-33-5
M. Wt: 242.65 g/mol
InChI Key: KQTLSHKLNQZJGT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a chloromethyl group and a difluorobenzyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through nucleophilic substitution reactions, where 2,5-difluorobenzyl chloride reacts with the imidazole derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, depending on the reagents and conditions used.

    Electrophilic Aromatic Substitution: The difluorobenzyl group can undergo electrophilic aromatic substitution reactions, although the presence of fluorine atoms may influence the reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include imidazole N-oxides.

    Reduction: Products can include reduced imidazole derivatives.

Scientific Research Applications

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Protein Interaction: Binding to proteins and affecting their function or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-benzyl-1H-imidazole: Lacks the difluorobenzyl group, which may affect its reactivity and applications.

    4-(bromomethyl)-1-(2,5-difluorobenzyl)-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, potentially altering its reactivity.

    1-(2,5-difluorobenzyl)-1H-imidazole: Lacks the chloromethyl group, which may influence its chemical behavior and applications.

Uniqueness

4-(chloromethyl)-1-(2,5-difluorobenzyl)-1H-imidazole is unique due to the presence of both the chloromethyl and difluorobenzyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(chloromethyl)-1-[(2,5-difluorophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2/c12-4-10-6-16(7-15-10)5-8-3-9(13)1-2-11(8)14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTLSHKLNQZJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(N=C2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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